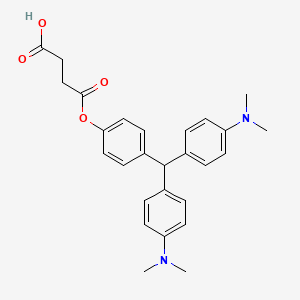
4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid is a complex organic compound characterized by its multifaceted structure, comprising of dimethylamino groups, phenyl rings, and an oxobutanoic acid moiety. This compound has garnered attention for its diverse applications in scientific research, spanning fields like chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:: The synthesis of 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid can involve various intricate organic reactions. One common method involves the condensation of bis(4-(dimethylamino)phenyl)methanol with a derivative of phenoxyacetic acid under acidic conditions, followed by subsequent oxidation to introduce the oxobutanoic acid group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary based on the desired yield and purity.
Industrial Production Methods:: For industrial-scale production, the synthesis might utilize continuous flow reactors, which allow for greater control over reaction parameters and improved scalability. Techniques such as crystallization and purification are employed to ensure the compound meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions:: This compound undergoes various types of chemical reactions, including but not limited to:
Oxidation: : This reaction can modify the dimethylamino groups or the phenolic rings.
Reduction: : Often targets the carbonyl group in the oxobutanoic acid moiety.
Substitution: : The aromatic rings provide sites for electrophilic and nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various halogens or sulfonating agents can be employed, depending on the desired substitution.
Major Products:: The major products of these reactions vary widely, from substituted aromatic compounds to reduced or oxidized derivatives, each with potentially unique properties and applications.
Applications De Recherche Scientifique
This compound's versatility has led to its use in numerous scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific biochemical pathways.
Industry: : Utilized in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism by which 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and phenolic groups can engage in various non-covalent interactions, affecting the activity of these targets and modulating biochemical pathways. The exact pathways are subject to ongoing research and vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds::
Bis(4-(dimethylamino)phenyl)methanol
Phenoxyacetic acid derivatives
4-oxobutanoic acid derivatives
Uniqueness:: What sets 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid apart is its multifaceted functional groups, which confer a unique blend of chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific inquiries and applications.
Propriétés
Formule moléculaire |
C27H30N2O4 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
4-[4-[bis[4-(dimethylamino)phenyl]methyl]phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H30N2O4/c1-28(2)22-11-5-19(6-12-22)27(20-7-13-23(14-8-20)29(3)4)21-9-15-24(16-10-21)33-26(32)18-17-25(30)31/h5-16,27H,17-18H2,1-4H3,(H,30,31) |
Clé InChI |
MRLPIYQCDWSGON-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,6-dimethyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyridazino[3,4-b][1,4]oxazine](/img/structure/B15338529.png)
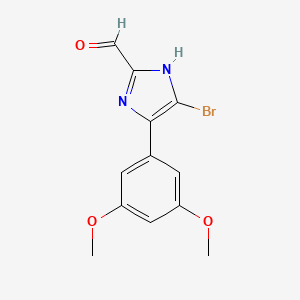
![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)

![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
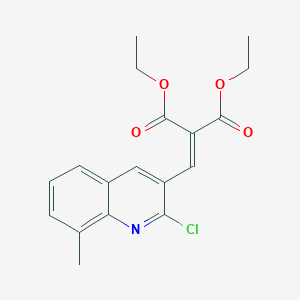
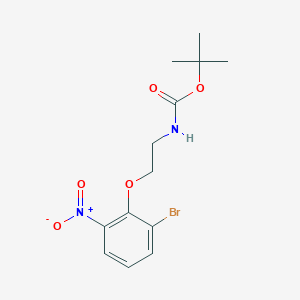

![N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride](/img/structure/B15338595.png)
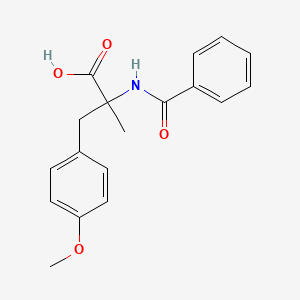
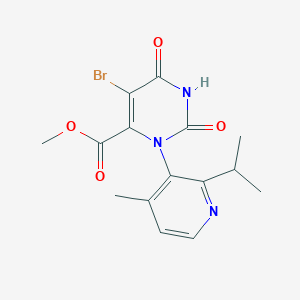
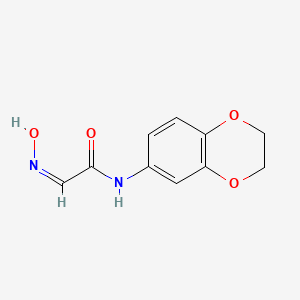
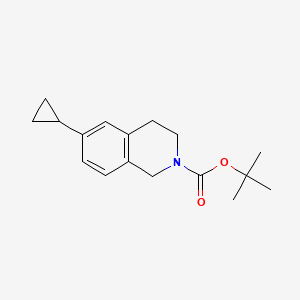
![N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine](/img/structure/B15338624.png)
